
zinc;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bromide: is an inorganic compound with the chemical formula zinc dibromide . It is a colorless salt that shares many properties with zinc chloride, such as high solubility in water forming acidic solutions and good solubility in organic solvents. Zinc bromide is hygroscopic and forms a dihydrate.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Laboratory Preparation:
- Zinc bromide can be produced by reacting elemental zinc with bromine. The reaction is exothermic and yields zinc bromide:
Zn+Br2→ZnBr2
- Another method involves treating zinc oxide with hydrobromic acid to give dihydrate zinc bromide, which can be dehydrated with hot carbon dioxide to produce anhydrous zinc bromide:
ZnO+2HBr+H2O→ZnBr2⋅2H2O
Industrial Production Methods:
- Commercially, zinc bromide is usually produced from zinc oxide or zinc carbonate, which are reacted with hydrobromic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
- Zinc bromide reacts with sodium bromide in aqueous solution to form zinc bromide and sodium:
Zn+2NaBr→ZnBr2+2Na
Major Products:
- The major product formed from these reactions is zinc bromide itself, which can be used in various applications.
Scientific Research Applications
Chemistry:
- Zinc bromide is used as a Lewis acid in organic reactions, catalyzing various chemical processes.
Biology and Medicine:
- Zinc bromide solutions can be used as a transparent shield against radiation.
- It is also being studied for its potential use in advanced battery technologies due to its electrochemical properties.
Industry:
- Zinc bromide is notably used in the oil and gas industry. It is applied in well-drilling fluids due to its high density, which helps prevent blowouts.
- It is also employed in photography and as a chemical intermediate in the manufacturing of ethylene bromide.
Mechanism of Action
- Zinc bromide acts as a Lewis acid, accepting electron pairs from other molecules during chemical reactions.
- In biological systems, zinc ions can interact with various enzymes and proteins, influencing their activity and function.
Molecular Targets and Pathways:
- Zinc ions can bind to specific sites on enzymes, altering their conformation and activity. This can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Zinc chloride: Shares similar properties with zinc bromide, such as high solubility in water and good solubility in organic solvents.
Zinc iodide: Another halide of zinc with similar chemical behavior.
Cadmium bromide: Similar in structure but contains cadmium instead of zinc.
Uniqueness:
- Zinc bromide’s high solubility and hygroscopic nature make it particularly useful in applications requiring dense brine solutions, such as in the oil and gas industry.
- Its role as a Lewis acid in organic chemistry also distinguishes it from other zinc compounds.
Properties
Molecular Formula |
BrZn+ |
|---|---|
Molecular Weight |
145.3 g/mol |
IUPAC Name |
zinc;bromide |
InChI |
InChI=1S/BrH.Zn/h1H;/q;+2/p-1 |
InChI Key |
ZXCTUBXTVRUBOH-UHFFFAOYSA-M |
Canonical SMILES |
[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14119021.png)
![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)
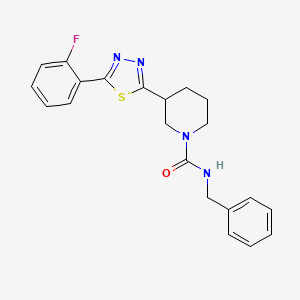
![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)
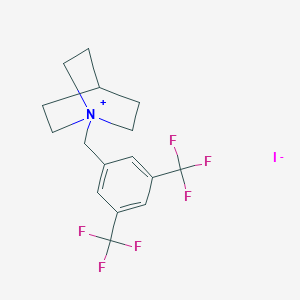
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)
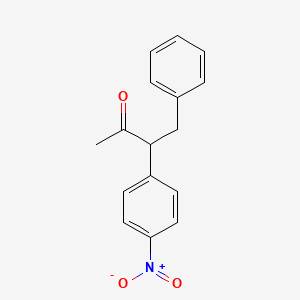
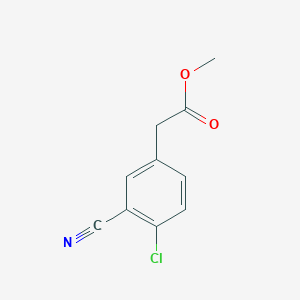

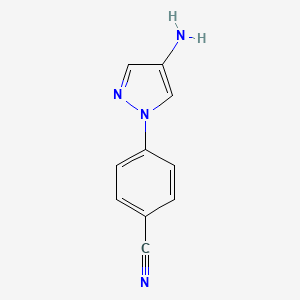
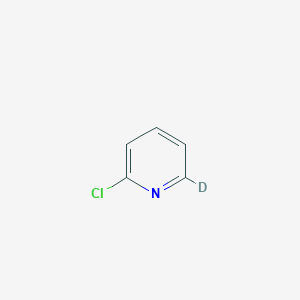
![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)
